2-Fluoro-5-(4-(trifluoromethoxy)phenyl)pyridine
Overview
Description
2-Fluoro-5-(4-(trifluoromethoxy)phenyl)pyridine is a chemical compound with the CAS Number: 1261592-34-0 . It has a molecular weight of 257.19 .
Synthesis Analysis
Trifluoromethylpyridine (TFMP) and its derivatives, including this compound, have been synthesized for use in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H7F4NO/c13-11-6-3-9 (7-17-11)8-1-4-10 (5-2-8)18-12 (14,15)16/h1-7H .Chemical Reactions Analysis
This compound acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls via aerobic oxidative coupling of xylene catalyzed by palladium .Physical and Chemical Properties Analysis
This compound has a storage temperature of 2-8°C .Scientific Research Applications
Modular Synthesis of Polysubstituted and Fused Pyridines
Researchers have developed a one-pot Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization reaction sequence initiated by a 2-fluoro-1,3-dicarbonyl compound. This method enables the regioselective synthesis of di-, tri-, tetra-, and pentasubstituted pyridines as well as fused pyridines using readily available starting materials under transition-metal catalyst-free conditions (Song et al., 2016).
Synthesis of Fluorinated Nucleosides
A practical method for introducing fluorine at the 2'-carbon of nucleosides has been described, leading to the synthesis of fluorinated adenine derivatives. This approach offers a new pathway for developing nucleoside analogs with potential therapeutic applications (Maruyama et al., 1999).
Development of Chiral Ligands for Asymmetric Catalysis
New chiral pyridine-containing oxazoline derivatives with fluorine and perfluoromethyl groups have been synthesized for use as chiral ligands in metal-catalyzed asymmetric reactions. These findings contribute to the advancement of asymmetric synthesis methodologies (Wolińska et al., 2021).
Fluorination as a Tool in Organic Synthesis
Research has demonstrated the synthesis of 4-fluoropyridine through electrochemical fluorination, highlighting the versatility of fluorination techniques in organic synthesis. This method offers a mild and selective approach for incorporating fluorine atoms into pyridine derivatives (Fang et al., 2004).
Fluorescent Sensors for Zinc Detection
Studies have explored the use of pyridine–pyridone core structures as fluorescent sensors for Zn^2+, demonstrating significant shifts in emission wavelength and intensity upon metal binding. This research opens avenues for developing sensitive and selective probes for metal ions in biological and environmental samples (Hagimori et al., 2015).
Mechanism of Action
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Future Directions
It is expected that many novel applications of TFMP will be discovered in the future . Currently, several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Biochemical Analysis
Biochemical Properties
2-Fluoro-5-(4-(trifluoromethoxy)phenyl)pyridine plays a significant role in biochemical reactions. It acts as a reactant in the preparation of aminopyridines through amination reactions . Additionally, it is used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium . The compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of desired products.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are noteworthy. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to interact with mTOR and mGlur5, influencing α-synuclein accumulation in cells . This interaction highlights its potential impact on cellular processes and its relevance in biochemical research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a catalytic ligand in reactions involving palladium, facilitating the formation of carbon-carbon bonds . The compound’s ability to participate in these reactions is attributed to its unique chemical structure, which allows it to interact with specific enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects in in vitro and in vivo studies . Its degradation over time can lead to changes in its biochemical properties and interactions with biomolecules.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound may exhibit beneficial effects on cellular processes, while higher dosages could lead to toxic or adverse effects . Understanding the threshold effects and optimal dosages is essential for its safe and effective use in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites . These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical processes within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its activity and function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding its subcellular localization is crucial for elucidating its role in cellular processes.
Properties
IUPAC Name |
2-fluoro-5-[4-(trifluoromethoxy)phenyl]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NO/c13-11-6-3-9(7-17-11)8-1-4-10(5-2-8)18-12(14,15)16/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYXRLWNYOOUNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)F)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.